molecular formula C14H21N5O3 B5699034 3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione

3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B5699034
M. Wt: 307.35 g/mol
InChI Key: RPSSXCYHQFXDEE-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-methylpropyl bromide under basic conditions, followed by the introduction of a morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant properties.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.

Uniqueness

3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other purine derivatives. Its morpholine ring and 2-methylpropyl group contribute to its unique pharmacological profile.

Properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h9H,4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSSXCYHQFXDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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